

Application Notes and Protocols for Oligonucleotide Labeling with Bromo-PEG4-PFP Ester

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Compound of Interest

Compound Name: *Bromo-PEG4-PFP ester*

Cat. No.: *B15142489*

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Introduction

This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with **Bromo-PEG4-PFP ester**. This heterobifunctional linker is comprised of three key components: a pentafluorophenyl (PFP) ester for efficient reaction with primary and secondary amines, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility, and a terminal bromo group that serves as a versatile handle for subsequent bioconjugation reactions, such as reaction with thiols.^{[1][2]}

PFP esters are favored for their increased stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reliable conjugation reactions. ^[1] The resulting bromo-functionalized oligonucleotide is a valuable intermediate for the construction of more complex biomolecules, including oligonucleotide-protein conjugates and novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).^{[3][4][5][6][7]}

Materials and Methods

Materials

- Amine-modified oligonucleotide

- **Bromo-PEG4-PFP ester**
- Anhydrous Dimethylsulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer, pH 8.5
- Nuclease-free water
- Ethanol (70% and 100%)
- 3 M Sodium Acetate, pH 5.2
- Desalting columns (e.g., spin columns)
- HPLC system with a C8 or C18 column[8][9]
- Mass spectrometer (e.g., ESI-TOF or Orbitrap) for product characterization[10][11][12][13]

Experimental Protocol

1. Preparation of Reagents

- Amine-modified Oligonucleotide: Resuspend the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
- **Bromo-PEG4-PFP Ester** Solution: Immediately before use, dissolve the **Bromo-PEG4-PFP ester** in anhydrous DMSO to a final concentration of 100 mM. Note: PFP esters are moisture-sensitive; do not prepare stock solutions for long-term storage.

2. Oligonucleotide Labeling Reaction

- In a microcentrifuge tube, combine the following:
 - 50 μ L of 1 mM amine-modified oligonucleotide
 - 440 μ L of 0.1 M Sodium Bicarbonate buffer (pH 8.5)
 - 10 μ L of 100 mM **Bromo-PEG4-PFP ester** in DMSO (This represents a ~20-fold molar excess of the labeling reagent).

- Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours, protected from light.

3. Purification of the Labeled Oligonucleotide

- Ethanol Precipitation (for initial cleanup):
 - To the 500 μ L reaction mixture, add 50 μ L of 3 M Sodium Acetate (pH 5.2).
 - Add 1.5 mL of ice-cold 100% ethanol.
 - Vortex briefly and incubate at -20°C for at least 1 hour.
 - Centrifuge at >12,000 \times g for 30 minutes at 4°C.
 - Carefully decant the supernatant.
 - Wash the pellet with 1 mL of cold 70% ethanol and centrifuge again for 10 minutes.
 - Remove the supernatant and air-dry the pellet for 5-10 minutes.
 - Resuspend the pellet in 100 μ L of nuclease-free water.
- HPLC Purification (for high purity):
 - Further purify the labeled oligonucleotide by reverse-phase HPLC using a C8 or C18 column.[\[8\]](#)[\[9\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
 - A common mobile phase system consists of Buffer A (0.1 M Triethylammonium acetate (TEAA) in water) and Buffer B (0.1 M TEAA in 50% acetonitrile).
 - Elute the product using a linear gradient of Buffer B. The more hydrophobic labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.[\[9\]](#)
 - Monitor the elution at 260 nm and at a wavelength appropriate for the label if it has a chromophore.[\[9\]](#)
 - Collect the fractions containing the purified labeled oligonucleotide and lyophilize.

4. Characterization of the Labeled Oligonucleotide

- UV-Vis Spectroscopy: Determine the concentration and assess the purity of the labeled oligonucleotide by measuring its absorbance at 260 nm.
- Mass Spectrometry: Confirm the successful conjugation and determine the exact molecular weight of the Bromo-PEG4-labeled oligonucleotide using LC-MS.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[17\]](#)

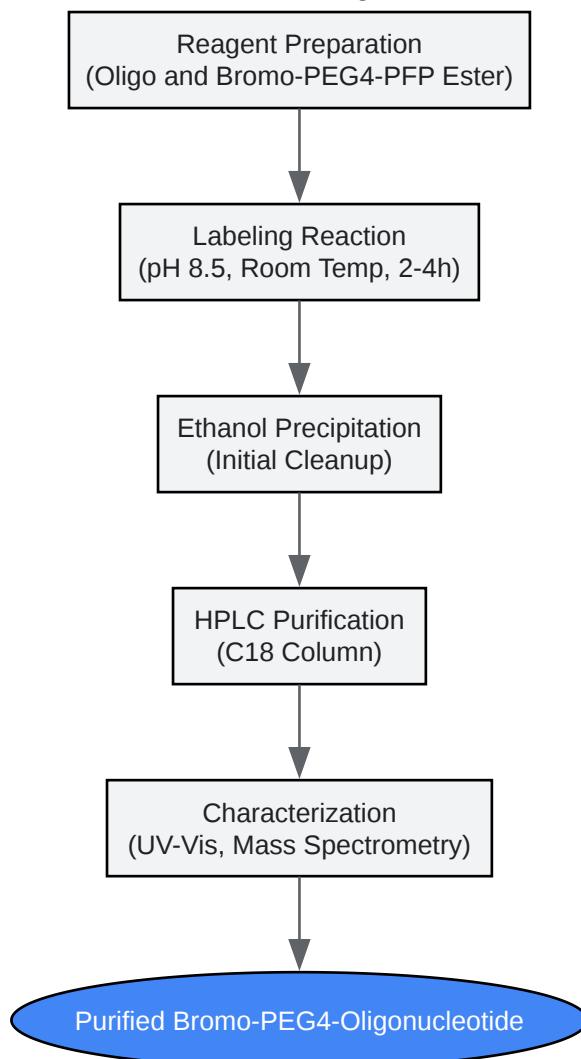
Quantitative Data Summary

The following table provides representative data for the labeling of a 20-mer amine-modified oligonucleotide with **Bromo-PEG4-PFP ester**.

Parameter	Unlabeled Oligonucleotide	Labeled Oligonucleotide (Post-HPLC)
Molecular Weight (Expected)	~6000 Da	~6440 Da
Molecular Weight (Observed by MS)	6002.5 Da	6442.1 Da
Purity (by HPLC at 260 nm)	>95%	>98%
Yield (Post-HPLC)	N/A	~60-70%

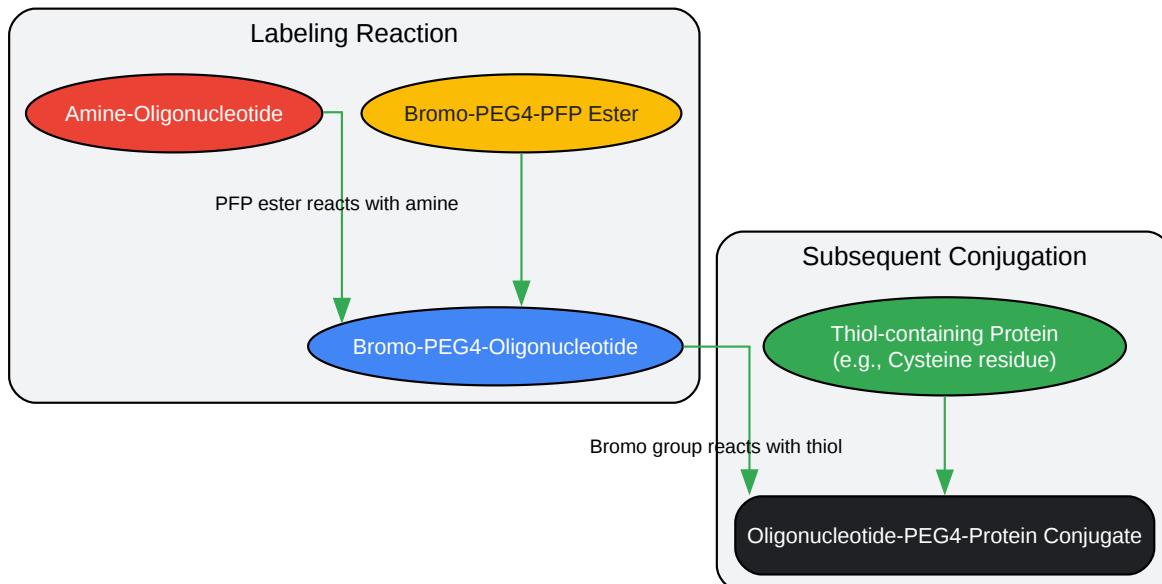
Visualizations

Experimental Workflow for Oligonucleotide Labeling

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Caption: A flowchart illustrating the key steps in the synthesis and purification of Bromo-PEG4-labeled oligonucleotides.

Application of Bromo-PEG4-Oligonucleotide

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Caption: A diagram showing the two-stage process of creating an oligonucleotide-protein conjugate using a heterobifunctional linker.

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